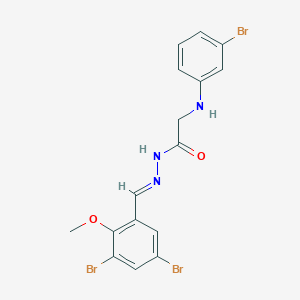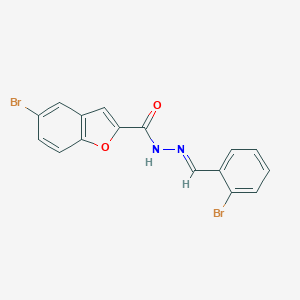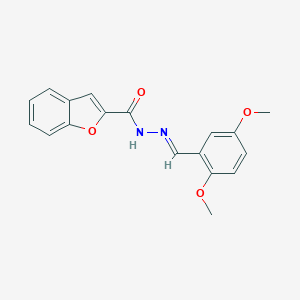![molecular formula C20H16BrN5O5 B449050 N'-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B449050.png)
N'-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide is a complex organic compound that features a combination of benzodioxole, pyrazole, and benzohydrazide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide typically involves multiple steps:
Formation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde: This intermediate can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde.
Preparation of 3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide: This involves the reaction of 3-nitro-5-methyl-1H-pyrazole with benzohydrazide under suitable conditions.
Condensation Reaction: The final step involves the condensation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with 3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the reduction of nitro groups to amines.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amines.
Substitution: Substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biological Studies: Its biological activity can be explored for potential antimicrobial, anticancer, or anti-inflammatory properties.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: An intermediate in the synthesis of the target compound.
3-Nitro-5-methyl-1H-pyrazole: A key building block in the synthesis.
Benzohydrazide: Another building block used in the synthesis.
Uniqueness
N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzodioxole and pyrazole moieties in a single molecule is relatively rare and can lead to unique interactions with biological targets.
Eigenschaften
Molekularformel |
C20H16BrN5O5 |
|---|---|
Molekulargewicht |
486.3g/mol |
IUPAC-Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C20H16BrN5O5/c1-12-5-19(26(28)29)24-25(12)10-13-3-2-4-14(6-13)20(27)23-22-9-15-7-17-18(8-16(15)21)31-11-30-17/h2-9H,10-11H2,1H3,(H,23,27)/b22-9+ |
InChI-Schlüssel |
NOBUUYWHNQWXHC-LSFURLLWSA-N |
Isomerische SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N/N=C/C3=CC4=C(C=C3Br)OCO4)[N+](=O)[O-] |
SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN=CC3=CC4=C(C=C3Br)OCO4)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN=CC3=CC4=C(C=C3Br)OCO4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(5-chloro-2-thienyl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B448973.png)
![4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B448977.png)
![4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B448980.png)

![Ethyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B448982.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B448985.png)


![5-bromo-N'-[5-bromo-2-(2-propynyloxy)benzylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B448991.png)
![3,4-dimethyl-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448992.png)
![N'-(2-furylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448994.png)
